molecular formula C19H27ClN2OS B2501441 2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034523-61-8

2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2501441
CAS No.: 2034523-61-8
M. Wt: 366.95
InChI Key: DOMMNCKNCQUEFF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a thianyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with piperidine to form 2-(2-chlorophenyl)piperidine. This intermediate is then reacted with thian-4-ylmethylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide
  • 2-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide
  • 2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propionamide

Uniqueness

2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2OS/c20-18-4-2-1-3-16(18)13-19(23)21-14-15-5-9-22(10-6-15)17-7-11-24-12-8-17/h1-4,15,17H,5-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMMNCKNCQUEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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